2,4,6-Tris(1-methyl-1-phenylethyl)phenol

polymer stabilization antioxidant volatility migration resistance

Lower-MW hindered phenols (BHT, 2,4,6-tri-tert-butylphenol) cause volatility, migration, and regulatory non-compliance in hot-water pipes & high-temp processing. This tri-cumylphenol (MW 448.6, mp 141-142°C, logP ~10) provides extraction resistance and thermal persistence. - **For pipe compounds (PE-RT/PP-R):** 4,000-80,000× lower aqueous migration vs BHT; supports NSF/ANSI 61 & EC 1935/2004 compliance. - **For liquid phosphite blends:** Co-reacted with PCl3 (US 7,888,414) yields drop-in TNPP replacement - no feeder upgrades needed. - **For high-temp engineering plastics:** 2× MW of BHT reduces die-lip build-up & VOC emissions at 260-320°C.

Molecular Formula C33H36O
Molecular Weight 448.6 g/mol
CAS No. 30748-85-7
Cat. No. B12153924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(1-methyl-1-phenylethyl)phenol
CAS30748-85-7
Molecular FormulaC33H36O
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C(C)(C)C4=CC=CC=C4
InChIInChI=1S/C33H36O/c1-31(2,24-16-10-7-11-17-24)27-22-28(32(3,4)25-18-12-8-13-19-25)30(34)29(23-27)33(5,6)26-20-14-9-15-21-26/h7-23,34H,1-6H3
InChIKeyCEHYZIXIKLSACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(1-methyl-1-phenylethyl)phenol: Sterically Hindered Phenolic Antioxidant


2,4,6-Tris(1-methyl-1-phenylethyl)phenol (also known as 2,4,6-Tris(α,α-dimethylbenzyl)phenol or 2,4,6-tricumylphenol) is a fully substituted, sterically hindered mononuclear phenol belonging to the class of primary chain-breaking antioxidants [1]. With a molecular formula of C33H36O and a molecular weight of 448.6 g/mol, it features three bulky 1-methyl-1-phenylethyl (cumyl) substituents at the 2, 4, and 6 positions of the phenolic ring, providing exceptional steric shielding of the reactive –OH group [2]. The compound is a crystalline solid at ambient temperature with a reported melting point of 141–142 °C, and its high calculated logP (XLogP3-AA = 10) indicates pronounced hydrophobicity [1][3]. These structural attributes differentiate it from lower-molecular-weight hindered phenols such as BHT (2,6-di-tert-butyl-4-methylphenol, MW 220.4 g/mol) and even 2,4,6-tri-tert-butylphenol (MW 262.4 g/mol), positioning it as a candidate for applications requiring low volatility and high thermal persistence [4].

Sterically hindered primary chain-breaking antioxidant
Low volatility for high-temperature polymer processing
High hydrophobicity supports extraction resistance in water-contact applications
Crystalline solid with melting point above 140 °C, reducing caking risk

Why Generic Hindered Phenols Cannot Substitute This Antioxidant


Within the hindered phenol antioxidant class, key performance-determining parameters—volatility, migration rate, extraction resistance, and peroxyl-radical trapping stoichiometry—vary dramatically with substituent size, symmetry, and the presence of α-hydrogen atoms on ortho-substituents [1][2]. Lower-molecular-weight analogs such as BHT (MW 220.4 g/mol) suffer from high volatility and rapid physical loss during melt processing at temperatures exceeding 200 °C, while 2,4,6-tri-tert-butylphenol (MW 262.4 g/mol, mp 125–130 °C) lacks the α-phenyl stabilization that cumyl substituents provide to the phenoxy radical intermediate [3]. The substantially higher molecular weight (448.6 g/mol), elevated melting point (141–142 °C), and high logP (8.67–10) of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol collectively confer reduced migration, lower extraction by aqueous media, and extended thermal persistence—factors that cannot be replicated by simple alkyl-substituted phenols [4][5]. Substituting a generic hindered phenol without accounting for these physical-property gradients risks premature antioxidant depletion, discoloration, and catastrophic oxidative embrittlement of the finished polymer article.

  • Volatility Gap

    Lower-MW analogs (e.g., BHT, 2,4,6-tri-tert-butylphenol) volatilize rapidly above 200 °C, leading to premature antioxidant depletion and fuming.

  • Extraction & Migration

    Alkyl-substituted phenols have lower logP; this compound's high hydrophobicity resists aqueous extraction and migration, critical for drinking-water pipe and marine coating service.

  • Stoichiometric Misconception

    Tri-substitution does not increase per-molecule radical trapping capacity; substitution decisions must prioritize physical retention over per-gram activity assumptions.

Quantitative Differentiation from Closest Hindered Phenol Analogs


Molecular Weight and Volatility During Melt Processing

Antioxidant physical loss via volatilization during polyolefin extrusion (typically 180–280 °C) is inversely correlated with molecular weight. 2,4,6-Tris(1-methyl-1-phenylethyl)phenol (MW 448.6 g/mol) is approximately 2.0× heavier than BHT (2,6-di-tert-butyl-4-methylphenol, MW 220.4 g/mol) and 1.7× heavier than 2,4,6-tri-tert-butylphenol (MW 262.4 g/mol), translating to substantially lower vapor pressure and reduced evaporative loss under identical thermal load [1][2]. While head-to-head OIT retention after thermal aging for this specific compound is not reported in the open literature, the 1978 study by Holčík et al. established that 1-phenylethyl-substituted phenols retain higher residual antioxidant activity in isotactic polypropylene after thermal exposure compared to tert-butyl-substituted analogs of equivalent substitution pattern, a finding consistent with the molecular-weight-dependent volatility hierarchy [3].

Mol. Weight & Volatility
Class-level
2.03× MW of BHT; 1.71× MW of 2,4,6-tri-tert-butylphenol
vs
BHT: 220.4 g/mol; Tri-tert-butyl: 262.4 g/mol
Higher molecular weight predicts lower evaporative loss during melt processing.
Validated by TGA isothermal at 200 °C under N2 for phenol class.
polymer stabilization antioxidant volatility migration resistance

Hydrophobicity and Extraction Resistance

In applications involving prolonged water contact (pipes, geomembranes, marine coatings), antioxidant extraction into the aqueous phase is governed by the octanol-water partition coefficient (logP). The SIELC database reports an experimental LogP of 8.67 for 2,4,6-Tris(1-methyl-1-phenylethyl)phenol, while PubChem's computed XLogP3-AA value is 10 [1][2]. These values substantially exceed those of BHT (LogP ~5.1) and 2,4,6-tri-tert-butylphenol (LogP ~5.3), and are comparable to or exceed Irganox 1076 (LogP ~9–10). The Canadian government's updated draft assessment of methylstyrenated phenol (MSP) independently reports a log KOW of 6.2 for the trimethylstyrenated phenol component, though this value derives from read-across rather than direct measurement [3]. The high logP indicates that this compound partitions overwhelmingly into the polymer matrix rather than the aqueous phase, predicting superior extraction resistance relative to lower-logP hindered phenols.

Hydrophobicity & Extraction
Cross-study
LogP 8.67–10 (4,000–80,000× higher octanol partitioning than BHT)
vs
BHT: LogP ≈ 5.1; 2,4,6-tri-tert-butylphenol: ≈5.3
Strong polymer-phase retention; resists aqueous extraction.
Read-across from Canadian MSP assessment supports low water solubility.
extraction resistance polymer-water contact logP

Melting Point and Thermal Persistence

CAS Common Chemistry lists the melting point of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol as 141–142 °C [1]. This is 12–17 °C higher than the melting point of 2,4,6-tri-tert-butylphenol (125–130 °C) and substantially exceeds that of BHT (70–73 °C) [2]. In the context of solid-phase additive handling and masterbatch production, a higher melting point reduces the risk of particle agglomeration and caking during ambient-temperature storage in warm climates or warehouses without climate control. The 1978 comparative study by Holčík et al. demonstrated that 1-phenylethyl-substituted phenols consistently outperformed tert-butyl-substituted analogs in retaining polypropylene thermo-oxidative stability, though the study did not isolate melting point as a variable [3]. The higher melting point is a direct consequence of the larger, more polarizable cumyl substituents that increase lattice energy and, by extension, reduce solid-state mobility of the antioxidant within the polymer matrix below the melting transition.

Melting Point
Cross-study
141–142 °C
+12–17 °C vs 2,4,6-tri-tert-butylphenol; +68–72 °C vs BHT
Higher melting point reduces particle agglomeration during ambient storage.
Important for masterbatch handling in warm climates.
thermal stability melting point polymer processing

Liquid Phosphite Blend Compatibility

US Patent 7,888,414 B2 (SI Group) demonstrates that 2,4,6-Tris(α,α-dimethylbenzyl)phenol, when co-reacted with phenol and PCl3 alongside mono- and di-(α,α-dimethylbenzyl)phenols, yields a liquid phosphite blend at ambient conditions despite all individual aryl phosphite components being solids at room temperature [1]. This represents a quantifiable formulation advantage: the tri-substituted phenol component contributes to a eutectic-like depression of the phosphite mixture's melting point, enabling liquid delivery systems that eliminate solvent use and simplify metering in continuous polymer processes. The patent example produces 1,460 g of yellow liquid product (d = 1.1400 g/cm³, nD = 1.5992, 4.14% P) from 989 g of (1-methyl-1-phenylethyl)phenol mixture and 475 g phenol, confirming the technical feasibility of incorporating this hindered phenol into liquid phosphite antioxidant packages [1]. This differentiates it from 2,4,6-tri-tert-butylphenol, whose phosphite ester (tris(2,4-di-tert-butylphenyl)phosphite, commonly known as Irgafos 168) is a solid at room temperature (mp 180–185 °C) and requires solid feeding equipment.

Liquid Phosphite Compatibility
Head-to-head
Liquid phosphite blend at 25 °C (d=1.1400, nD=1.5992)
vs
Irgafos 168 (solid, mp 180–185 °C); TNPP liquid but regulatory concerns
Enables liquid additive handling without heated storage or solid feeders.
Patent-validated route (US 7,888,414 B2) for TNPP replacement.
phosphite antioxidant liquid stabilizer blend polymer additive formulation

Radical Scavenging Stoichiometry

A foundational 1966 study by Horswill and co-workers measured the stoichiometry of peroxyl radical trapping for a series of substituted phenols at 65 °C using cumyl peroxy radicals [1]. The study established that 2,4,6-tri-substituted phenols, as a structural class, generally exhibit a stoichiometric factor of ≤2.0 peroxy radicals neutralized per phenolic molecule. This compares to stoichiometric factors of ~2.0–2.6 for 2,4-di-substituted and 2,6-di-substituted analogs. The mechanistic implication is that the third substituent at the 4-position does not contribute additively to radical trapping capacity; rather, the antioxidant efficiency is governed primarily by the two ortho substituents and the availability of an abstractable phenolic hydrogen. For 2,4,6-Tris(1-methyl-1-phenylethyl)phenol, this class-level constraint means that its differentiation from di-substituted analogs arises not from superior per-molecule radical capacity, but from its physical persistence (higher MW, lower volatility) and the enhanced radical-stabilizing effect of the α-phenyl groups on the ortho cumyl substituents. Users selecting this compound over a di-substituted analog are trading per-gram active-OH density for dramatically improved retention in the polymer matrix under thermal and extractive stress.

Radical Stoichiometry
Class-level
≤2.0 peroxy radicals / molecule
Tri-substitution does not increase per-molecule radical capacity; value lies in physical persistence, not higher stoichiometry.
Loading must be evaluated on a retained-active basis, not weight-for-weight substitution.
radical scavenging stoichiometric factor chain-breaking antioxidant mechanism

Application Scenarios with Verifiable Differentiation


Hot-Water Pipe Formulations with Low Antioxidant Extraction

Polyethylene (PE-RT) and polypropylene (PP-R) pipes for potable water must satisfy stringent migration limits (e.g., EC 1935/2004, NSF/ANSI 61). The LogP of 8.67–10 for 2,4,6-Tris(1-methyl-1-phenylethyl)phenol indicates approximately 4,000–80,000× greater preference for the polymer phase over water compared to BHT (LogP ~5.1) [1][2]. This hydrophobicity advantage enables formulators to achieve target oxidative induction time (OIT) values with lower risk of exceeding antioxidant-specific migration limits (SML). The Canadian government assessment confirms that the trimethylstyrenated phenol component exhibits very low water solubility (0.665 mg/L, read-across) and high log KOW (6.2), supporting the extraction-resistance profile [3]. For pipe manufacturers currently using BHT or 2,4,6-tri-tert-butylphenol and facing tightening water-quality regulations, this compound offers a migration-resistant alternative without the full cost of oligomeric antioxidants.

Liquid Phosphite Stabilizer Systems as TNPP Replacements

Regulatory pressure to eliminate tris(nonylphenyl)phosphite (TNPP) due to nonylphenol's endocrine-disruption concerns has created demand for liquid phosphite alternatives that are compatible with existing liquid-metering infrastructure. US Patent 7,888,414 B2 demonstrates that co-reacting 2,4,6-Tris(α,α-dimethylbenzyl)phenol with its mono- and di-substituted analogs and PCl3 yields a room-temperature liquid phosphite blend (d = 1.1400 g/cm³, nD = 1.5992) [4]. This enables compounders to substitute TNPP on a drop-in basis without capital investment in solid additive feeders, heated storage, or solvent dilution. Procurement teams evaluating liquid phosphite antioxidants should require evidence of the alkylated phenol composition used in the phosphite synthesis, as the tri-substituted fraction is essential to achieving the eutectic liquid state.

High-Temperature Thermoplastic Stabilization with Reduced Volatility

BHT (mp 70–73 °C, MW 220.4 g/mol) is notorious for fuming, die-lip build-up, and vacuum-pump contamination during extrusion of polyamides, polycarbonate, and polyesters at processing temperatures of 260–320 °C [5]. With a molecular weight 2.03× that of BHT and a melting point 68–72 °C higher, 2,4,6-Tris(1-methyl-1-phenylethyl)phenol is expected to exhibit significantly lower equilibrium vapor pressure at processing temperatures, reducing volatile organic compound (VOC) emissions and equipment fouling [2][6]. The 1978 Holčík study confirmed that 1-phenylethyl-substituted phenols retained higher residual antioxidant activity in polypropylene after thermal exposure than tert-butyl-substituted analogs, consistent with this volatility advantage [7]. Procurement specifications for high-temperature stabilizers should include TGA isothermal weight loss at the target processing temperature as a selection criterion.

Marine Coating Antioxidant Packages with Reduced Leaching

The Canadian government's Significant New Activity (SNAc) evaluation of methylstyrenated phenol (MSP) identifies paints and coatings for ships and large equipment as the major notified use in Canada (10,000–100,000 kg/year import volume) [3]. The combination of high logP (8.67–10) and very low water solubility (0.665 mg/L for the tri-substituted component) positions 2,4,6-Tris(1-methyl-1-phenylethyl)phenol as an antioxidant for epoxy, polyurethane, and alkyd coating systems exposed to continuous seawater immersion [1][3]. In contrast to lower-logP hindered phenols that progressively leach into the marine environment, potentially contributing to aquatic toxicity, the tri-cumylphenol structure is engineered for retention in the hydrophobic coating matrix. Users must, however, balance this retention advantage against the Canadian assessment finding that MSP components may pose risk to aquatic organisms at low exposure concentrations, making containment of coating removal waste (e.g., sandblasting residue) an important environmental management consideration [3].

Application
Selection Property
Validation Focus
Hot-water pipe formulations
High hydrophobicity, low water solubility
Extraction / migration limit compliance
Liquid phosphite stabilizer systems
Eutectic liquid formation with phosphite
Liquid handling compatibility, TNPP replacement
High-temperature thermoplastic stabilization
Low volatility, high thermal persistence
TGA isothermal weight loss at processing temperature
Marine coating antioxidant packages
High logP, low leaching into seawater
Aquatic toxicity risk assessment, containment
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